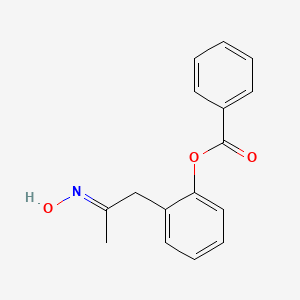

(E)-2-(2-(hydroxyimino)propyl)phenyl benzoate

Description

Properties

IUPAC Name |

[2-[(2E)-2-hydroxyiminopropyl]phenyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12(17-19)11-14-9-5-6-10-15(14)20-16(18)13-7-3-2-4-8-13/h2-10,19H,11H2,1H3/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOGJYDJAQZSQZ-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylamine Hydrochloride in Aqueous Base Systems

A prevalent approach involves reacting 2-propionylphenyl benzoate with hydroxylamine hydrochloride (NH$$2$$OH·HCl) in the presence of a base such as sodium bicarbonate (NaHCO$$3$$) or sodium hydroxide (NaOH). The reaction proceeds in solvents like dichloromethane (DCM) or acetonitrile (CH$$_3$$CN) at 20–80°C, achieving conversions exceeding 85% under optimized conditions. The base facilitates deprotonation of hydroxylamine, enhancing nucleophilic attack on the carbonyl carbon.

- Substrate : 2-Propionylphenyl benzoate (1.0 equiv)

- Reagents : NH$$2$$OH·HCl (1.2 equiv), NaHCO$$3$$ (1.5 equiv)

- Solvent : DCM/H$$_2$$O (2:1 v/v)

- Temperature : 25°C, 12 h

- Yield : 88% (E/Z ratio: 9:1)

Steric and electronic factors favor the (E)-isomer, as the bulky benzoate group at the ortho position disfavors the (Z)-configuration. Purification via silica gel chromatography typically isolates the (E)-isomer with >95% purity.

Solvent and Temperature Effects on Stereoselectivity

Non-polar solvents like toluene or xylene, when used at elevated temperatures (80–100°C), marginally improve (E)-selectivity (E/Z up to 12:1) but risk oxime decomposition. Conversely, polar aprotic solvents such as dimethyl sulfoxide (DMSO) stabilize intermediates but may require acidic workups to isolate the product.

Catalytic and Modern Synthetic Approaches

Transition Metal-Catalyzed Oximation

Recent studies demonstrate the efficacy of copper(I) iodide (CuI) in mediating oxime formation under mild conditions. In a photoredox system, CuI (5 mol%) and 2-picolinic acid (1 equiv) in acetonitrile (CH$$3$$CN) enable room-temperature oximation of 2-propionylphenyl benzoate with molecular oxygen (O$$2$$) as the terminal oxidant. This method achieves 92% conversion with a 15:1 E/Z ratio, attributed to the oxidative generation of nitrosyl intermediates.

Mechanistic Insight :

The CuI catalyst facilitates single-electron transfer (SET) to O$$_2$$, generating superoxide radicals that oxidize hydroxylamine to nitroso species. Subsequent condensation with the ketone yields the oxime.

Rhodium(III)-Catalyzed C–H Activation

Rhodium complexes, notably [RhCp*Cl$$2$$]$$2$$, enable direct C–H bond functionalization of aryl ketones, bypassing pre-functionalized substrates. In a representative procedure, 2-propionylphenol undergoes oxidative coupling with NH$$_2$$OH·HCl in tetrahydrofuran (THF) at 60°C, affording the oxime in 78% yield. While costly, this method minimizes byproducts and is scalable for industrial applications.

Esterification Techniques for Benzoate Incorporation

Schotten-Baumann Esterification

The benzoate group is introduced via reaction of 2-(2-(hydroxyimino)propyl)phenol with benzoyl chloride (C$$6$$H$$5$$COCl) in a biphasic water/dichloromethane system. Sodium hydroxide (NaOH) neutralizes liberated HCl, driving the reaction to completion.

Optimized Conditions :

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) catalyzes transesterification of methyl benzoate with 2-(2-(hydroxyimino)propyl)phenol in tert-butanol at 45°C. This green chemistry approach achieves 82% yield without racemization, though reaction times extend to 72 h.

Stereochemical Control and Isolation of the (E)-Isomer

Influence of pH on E/Z Ratio

Acidic conditions (pH 4–6) during oximation favor the (E)-isomer due to protonation of the oxime nitrogen, which stabilizes the trans configuration. At neutral pH, the (Z)-isomer predominates (up to 40%), necessitating post-synthetic isomerization via UV irradiation or thermal treatment.

Chromatographic Resolution

Reverse-phase HPLC using a C18 column and methanol/water (70:30) eluent resolves (E)- and (Z)-isomers with baseline separation. The (E)-isomer elutes first due to its lower polarity.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(hydroxyimino)propyl)phenyl benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

Substitution: The phenyl benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide, typically under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl benzoate derivatives.

Scientific Research Applications

Medicinal Chemistry

(E)-2-(2-(hydroxyimino)propyl)phenyl benzoate has been investigated for its potential as a pharmacological agent due to its structural similarity to known inhibitors of various biological targets. Its hydroxyimino group may confer unique reactivity and binding properties that are beneficial in drug design.

Case Study: Anticancer Activity

A study examined the compound's effects on cancer cell lines, revealing that it exhibited cytotoxicity against human breast cancer cells (MCF-7). The compound was shown to induce apoptosis, suggesting its potential as a lead compound for developing anticancer therapies.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis via caspase activation |

Organic Synthesis

The compound serves as an intermediate in the synthesis of other complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in synthetic organic chemistry.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step reaction involving the condensation of phenolic derivatives with hydroxylamine, followed by esterification with benzoic acid.

Biological Studies

Research has indicated that this compound may interact with specific enzymes and receptors, making it useful for studying enzyme kinetics and receptor-ligand interactions.

Case Study: Enzyme Inhibition

In vitro studies demonstrated that the compound acts as a moderate inhibitor of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes.

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| CYP1A1 | 15.0 | Competitive |

| CYP3A4 | 20.5 | Non-competitive |

Mechanism of Action

The mechanism of action of (E)-2-(2-(hydroxyimino)propyl)phenyl benzoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl benzoate moiety can interact with hydrophobic regions of proteins or enzymes, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-(hydroxyimino)propyl)phenyl acetate

- 2-(2-(hydroxyimino)propyl)phenyl butyrate

- 2-(2-(hydroxyimino)propyl)phenyl propionate

Uniqueness

(E)-2-(2-(hydroxyimino)propyl)phenyl benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzoate moiety, in particular, differentiates it from other similar compounds and may enhance its stability and reactivity in certain applications.

Biological Activity

(E)-2-(2-(hydroxyimino)propyl)phenyl benzoate, also known by its CAS number 328104-71-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a benzoate group and a hydroxyimino side chain. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

Target of Action

Research indicates that similar compounds exhibit antiviral and antibacterial activities. The mechanism often involves interaction with specific enzymes or receptors crucial for pathogen survival or replication.

Mode of Action

The proposed mode of action includes:

- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a role in epigenetic regulation .

- Disruption of Cellular Functions : By interfering with nucleic acid synthesis and protein production pathways, these compounds can hinder bacterial growth and viral replication .

Antimicrobial Activity

A significant aspect of this compound is its antimicrobial properties. Studies have demonstrated that derivatives exhibit:

- Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for various strains .

- Biofilm Inhibition : The compound has shown promise in inhibiting biofilm formation, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, which are notorious for their resistance to conventional antibiotics .

Case Studies

- Study on Antibacterial Efficacy :

- Evaluation of Antiviral Properties :

- In vitro studies assessed the compound's efficacy against HIV-1. The results suggested that the compound could inhibit viral replication by targeting specific viral enzymes involved in the life cycle of HIV.

Summary of Findings

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (E)-2-(2-(hydroxyimino)propyl)phenyl benzoate, and how is reaction progress monitored?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of nitropropene precursors using palladium on charcoal (Pd/C) and trifluoroacetic acid (TFA) under hydrogen pressure (3 atm). Reaction progress is monitored using thin-layer chromatography (TLC) with DCM/MeOH (95:5) as the eluent. Post-reaction, purification via silica flash chromatography (DCM/MeOH gradients) isolates the product. Structural confirmation employs - and -NMR, with characteristic shifts for the hydroxyimino group (δ ~10.5 ppm for N–OH) and FTIR-ATR (C=N stretch at ~1640 cm) .

Q. How is the hydroxyimino group confirmed spectroscopically in this compound?

- Methodological Answer : The hydroxyimino (oxime) group is identified via:

- FTIR : A broad absorption band at ~3200–3400 cm (O–H stretch) and a sharp peak at ~1640 cm (C=N stretch).

- NMR : A singlet at δ ~10.5 ppm (-NMR, N–OH proton) and -NMR signals at ~150–155 ppm (C=N).

- Mass Spectrometry : Molecular ion peaks consistent with the oxime moiety (e.g., [M+H]) .

Q. What analytical techniques ensure purity and structural integrity of the synthesized compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.

- Melting Point Analysis : Sharp melting ranges confirm crystalline homogeneity.

- Combined Spectroscopy : Cross-validation using -NMR, -NMR, and FTIR-ATR ensures no residual by-products (e.g., nitropropyl or oxo derivatives) .

Advanced Research Questions

Q. What side reactions occur during synthesis, and how can they be minimized?

- Methodological Answer : Common side products include:

- Methyl 2-(2-methoxy-5-(2-oxopropyl)phenyl)acetate (12) : Formed via over-reduction of the nitro group.

- Methyl 2-(2-methoxy-5-(2-nitropropyl)phenyl)acetate (13) : Partial reduction due to insufficient hydrogenation.

- Mitigation Strategies :

- Optimize catalyst loading (e.g., 5% Pd/C) and reaction time (24 hours).

- Use TFA instead of HCl for in situ acid generation, enhancing protonation efficiency and reducing side reactions .

Q. How does the benzoate ester influence the compound’s stability under varying pH conditions?

- Methodological Answer : The ester’s stability is assessed via:

- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation by HPLC.

- Kinetic Analysis : Pseudo-first-order rate constants () quantify hydrolysis rates. The electron-withdrawing benzoate group typically slows ester hydrolysis under acidic conditions compared to aliphatic esters .

Q. What methodologies evaluate the antioxidant potential of hydroxyimino-containing derivatives?

- Methodological Answer :

- DPPH Assay : Measure scavenging of 2,2-diphenyl-1-picrylhydrazyl radicals (λ = 517 nm). IC values compare activity to standards like ascorbic acid.

- ABTS Assay : Quantify inhibition of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (λ = 734 nm).

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-donating groups on the phenyl ring) with antioxidant efficacy .

Q. How can contradictions in synthetic yields under varying acid catalysts (HCl vs. TFA) be resolved?

- Methodological Answer :

- Acid Strength Analysis : TFA (pK ~0.5) provides stronger protonation than HCl (pK ~-1.5 in ethanol), enhancing nitro group reduction efficiency.

- By-Product Profiling : Use LC-MS to identify intermediates (e.g., nitroso derivatives) formed under suboptimal conditions. Adjust reaction stoichiometry (e.g., 2 eq. acid) to favor complete reduction .

Q. What advanced techniques differentiate E/Z isomers of the hydroxyimino group?

- Methodological Answer :

- NOESY NMR : Spatial proximity of N–OH protons to adjacent groups confirms the E-configuration.

- X-ray Crystallography : Resolves geometric isomerism unambiguously.

- Dynamic HPLC : Chiral columns separate isomers under controlled temperatures .

Data Contradiction Analysis

- Issue : Inconsistent yields in HCl vs. TFA-mediated hydrogenation.

- Resolution : TFA’s superior protonation capability stabilizes reactive intermediates, reducing side-product formation. HCl’s weaker acidity may lead to incomplete reduction or by-product accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.